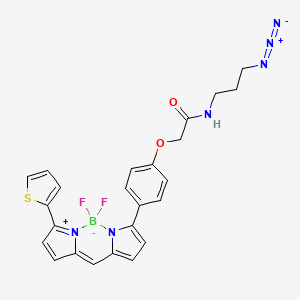

BDP TR azide

Description

Covalent Attachment to Biomolecules

BDP TR azide (B81097) is widely used for the fluorescent labeling of various biomolecules, enabling their visualization and tracking in biological systems. broadpharm.com

Proteins and peptides can be labeled with BDP TR azide by first introducing an alkyne or a strained cyclooctyne (B158145) group onto the protein surface. This can be achieved by reacting specific amino acid residues, such as lysine (B10760008) or cysteine, with appropriate chemical modifiers. Once the alkyne or cyclooctyne handle is installed, this compound can be attached via CuAAC or SPAAC, respectively. lumiprobe.comlumiprobe.com This method allows for site-specific labeling, providing precise control over the location of the fluorescent dye on the protein. nih.gov Labeled proteins can then be used in a variety of applications, including fluorescence microscopy, immunoassays, and protein interaction studies. axispharm.comnih.gov

A general protocol for labeling an alkyne-modified protein with this compound using CuAAC involves dissolving the protein in a suitable buffer, adding the this compound, and then initiating the reaction with a copper(II) salt and a reducing agent like ascorbic acid to generate the active copper(I) catalyst. lumiprobe.com The use of a copper-chelating ligand, such as THPTA, can improve the efficiency and reduce potential damage to the protein. lumiprobe.com

Similar to proteins, oligonucleotides and nucleic acids can be functionalized with this compound. broadpharm.commedchemexpress.com Alkyne-modified phosphoramidites can be incorporated into oligonucleotides during solid-phase synthesis. lumiprobe.com This allows for the precise placement of an alkyne group at a specific position within the DNA or RNA sequence. This compound can then be "clicked" onto the alkyne-modified oligonucleotide using either CuAAC or SPAAC. lumiprobe.comalabiolab.ro

Fluorescently labeled oligonucleotides are essential tools in molecular biology, used as probes in techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing. medchemexpress.comlumiprobe.com The high brightness and photostability of BDP TR make it an excellent choice for these applications. antibodies.comlumiprobe.comlabscoop.com

Metabolic labeling is a powerful technique for studying carbohydrates and glycans. In this approach, cells are fed with a modified sugar that has a bioorthogonal chemical reporter, such as an azide or an alkyne group. lumiprobe.com This modified sugar is then incorporated into the cell's glycans through its natural metabolic pathways. If an alkyne-modified sugar is used, the resulting glycans can be tagged with this compound via a click reaction. lumiprobe.com This allows for the visualization and analysis of glycans in living cells and organisms, providing insights into their roles in health and disease. researchgate.net

Functionalization of Materials and Nanostructures

Beyond biomolecules, this compound can be used to functionalize a variety of materials and nanostructures for biomedical research applications.

Polymeric materials can be engineered to have azide groups on their surfaces. researchgate.net These azide-functionalized surfaces can then be modified with BDP TR alkyne (an alkyne-containing version of the dye) or other alkyne-containing molecules through click chemistry. This strategy can be used to create fluorescent biosensors. For example, a polymer brush with azide end-groups can be patterned on a surface and then reacted with an alkyne-linked ligand that specifically binds to a target analyte. researchgate.net The binding event can be detected by the fluorescence of a subsequently attached this compound.

Nanoparticles (NPs) are increasingly being explored as vehicles for targeted drug delivery and imaging agents. nih.govmpg.de this compound can be incorporated into these nanoparticle systems to provide a fluorescent signal for tracking their biodistribution and cellular uptake. For instance, lipids modified with a DBCO group can be used in the formulation of liposomes. This compound can then be conjugated to these DBCO-lipids via SPAAC to create fluorescently labeled liposomes. nih.gov Similarly, other types of nanoparticles, such as those made from polymers or nanodiamonds, can be functionalized with azide groups and subsequently labeled with BDP TR alkyne or other alkyne-containing molecules. mpg.de These fluorescent nanoparticles are valuable tools for optimizing and evaluating the performance of nanomedicines in preclinical research.

Compound Information Table

| Compound Name | Other Names |

| This compound | BODIPY TR azide |

| BDP TR alkyne | BODIPY TR alkyne |

| Dibenzocyclooctyne | DBCO, ADIBO |

| Bicyclo[6.1.0]nonyne | BCN |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA |

| BDP FL | BODIPY FL |

| BDP TMR | BODIPY TMR |

| BDP R6G | BODIPY R6G |

| BDP 581/591 | BODIPY 581/591 |

| ROX | Rhodamine X |

| Texas Red | Sulforhodamine 101 |

| Cyanine3 | Cy3 |

| Cyanine5 | Cy5 |

| Fluorescein | FAM |

| TAMRA | Tetramethylrhodamine |

Interactive Data Table: Spectral Properties of BDP TR

| Property | Value | Reference |

| Excitation Maximum (nm) | 589 | antibodies.comlumiprobe.comlunanano.ca |

| Emission Maximum (nm) | 616 | antibodies.comlumiprobe.comlunanano.ca |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 69,000 | antibodies.comlabscoop.com |

| Fluorescence Quantum Yield | 0.9 | antibodies.comlumiprobe.comlunanano.ca |

| CF260 | 0.15 | antibodies.comlumiprobe.com |

| CF280 | 0.19 | antibodies.comlumiprobe.com |

Structure

2D Structure

Properties

Molecular Formula |

C24H21BF2N6O2S |

|---|---|

Molecular Weight |

506.3 g/mol |

IUPAC Name |

N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetamide |

InChI |

InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34) |

InChI Key |

BRVIFVBXLZHAEK-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |

Origin of Product |

United States |

Data Acquisition and Analysis:a Microplate Reader Equipped with Polarizing Filters is Used for Detection.bmglabtech.comthe Sample is Excited with Polarized Light at a Wavelength Close to the Absorption Maximum of Bdp Tr Approximately 589 Nm . the Instrument then Measures the Intensity of the Fluorescence Emission Parallel and Perpendicular to the Plane of the Excitation Light, at a Wavelength Near Bdp Tr S Emission Maximum Approximately 616 Nm .thermofisher.comfrom These Intensities, the Fluorescence Polarization P is Calculated. As the Concentration of the Larger Binding Partner Increases, More Tracer Becomes Bound, Leading to a Corresponding Increase in the Polarization Value. Plotting the Polarization Values Against the Concentration of the Titrated Partner Generates a Binding Curve, from Which the Dissociation Constant Kd , a Measure of Binding Affinity, Can Be Determined.

The favorable spectral properties of the BDP TR fluorophore are central to the success of this method.

| Property | Value | Source |

| Excitation Maximum | ~589 nm | thermofisher.com |

| Emission Maximum | ~616 nm | thermofisher.com |

| Fluorescence Quantum Yield | 0.90 | aip.org |

| Molar Extinction Coefficient | ~69,000 M⁻¹cm⁻¹ | thermofisher.com |

This interactive table summarizes the key spectral properties of the BDP TR fluorophore that are critical for fluorescence polarization assay design.

Application in Ligand-Receptor Binding and Protein Dynamics Research

BDP TR azide (B81097) is a powerful reagent for investigating ligand-receptor binding and protein dynamics. The ability to create custom fluorescent tracers allows researchers to design highly specific assays for a wide range of biological systems. The long fluorescence lifetime of BODIPY dyes, including BDP TR, makes them particularly sensitive to binding interactions across a broad spectrum of molecular weights. thermofisher.comthermofisher.com

A notable application of the BDP TR fluorophore is in the study of ligand binding to sigma (σ) receptors, which are involved in various neurological processes. In one research study, fluorescent ligands were developed by conjugating different fluorophores, including the core BDP-TR structure, to indole-based compounds targeting σ receptors. The goal was to create probes for fluorescence-based binding assays as an alternative to traditional radioligand methods.

The study revealed important considerations when using this fluorophore. When the BDP-TR dye was incorporated, it led to a significant decrease in the binding affinity of the ligands for both σ₁ and σ₂ receptor subtypes compared to the unlabeled parent compounds or ligands labeled with other dyes. For instance, the attachment of BDP-TR to one of the high-affinity indole (B1671886) structures resulted in a dramatic drop in affinity, with Ki values increasing into the micromolar range. Researchers also noted that the BDP-TR-bearing compounds had lower solubility compared to other fluorescent ligands.

| Compound | Description | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |

| Compound 28 | Indole-based ligand with BDP-TR fluorophore | >5000 | 468 |

| Parent Compound 8 | Unlabeled version of the ligand scaffold for Compound 28 | 296 | 5.07 |

This interactive table presents research findings from a study on sigma receptor ligands. It compares the binding affinity (Ki) of a parent ligand scaffold to its derivative conjugated with a BDP-TR fluorophore, illustrating the impact of the dye on receptor interaction.

These findings, while showing a challenge in this specific application, provide critical insights for researchers. They underscore the necessity of empirically validating any new fluorescent tracer, as the conjugation of a fluorophore, even one as generally effective as BDP TR, can alter the pharmacological properties of the original small molecule. This highlights a key aspect of protein dynamics research: the probe itself can influence the system under investigation. Nonetheless, the ability to generate such data using a fluorescence-based assay demonstrates the utility of the approach. By providing a direct readout of binding in solution, BDP TR-based FP assays offer a valuable tool for screening compound libraries, validating hits, and studying the dynamic interactions between ligands and their receptors.

Applications of Bdp Tr Azide in Advanced Research Methodologies

Development of BDP TR Azide-Based Fluorescent Probes for Molecular Research

The ability to conjugate the bright and stable BDP TR fluorophore to biomolecules via its azide (B81097) group has spurred the development of specialized fluorescent probes for molecular research. These probes are designed not just to report presence, but to provide information about the molecular environment and track biological processes in real time.

A key design principle for advanced fluorescent probes involves creating molecules whose fluorescent properties change in response to their local microenvironment. BDP-based dyes are particularly well-suited for this purpose. axispharm.com One prominent strategy is the design of "fluorescent molecular rotors," where the BDP core is linked to a group capable of intramolecular rotation. biorxiv.org The efficiency of this rotation is hindered by the viscosity of the surrounding medium. In a high-viscosity environment, rotation is restricted, forcing the molecule to release absorbed energy as bright fluorescence. Conversely, in a low-viscosity environment, the molecule can rotate more freely, dissipating energy non-radiatively and resulting in quenched fluorescence. researchgate.net

This principle has been applied in research to create probes that can map the mechanical environment of biological structures. For example, a phenyl-BODIPY (BDP) molecular rotor was developed to probe the network structure and porosity of plant cell walls. biorxiv.org By conjugating such a rotor to a cell-wall-targeting motif, researchers could quantitatively image the physical properties of the pectin (B1162225) network. biorxiv.org The fluorescence lifetime of the probe becomes a direct indicator of the local mesh size, providing a functional readout of cell wall integrity. biorxiv.org This design strategy allows this compound to be transformed from a simple label into a functional reporter of the physical environment.

The bioorthogonal nature of the azide-alkyne cycloaddition reaction is central to the use of this compound probes for real-time monitoring. nih.gov This "click" reaction allows the fluorophore to be specifically and efficiently attached to a target molecule that has been pre-labeled with an alkyne group, even within the complexity of a live cell or organism. medchemexpress.comresearchgate.net This enables researchers to follow dynamic biological processes as they happen.

Methodologies for real-time monitoring typically involve a two-step process. First, a cell or organism is treated with a precursor molecule containing an alkyne group. This precursor is metabolically incorporated into a specific class of biomolecules (e.g., proteins, glycans, or lipids). biorxiv.org At a desired time point, the this compound probe is introduced. The probe then "clicks" onto the alkyne-modified biomolecules, rendering them fluorescent. rsc.org Subsequent imaging using fluorescence microscopy allows for the visualization and tracking of these molecules. The kinetics of the click reaction itself can be monitored in real-time using techniques like inline Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy, which can track the disappearance of the azide vibrational band, confirming the progress of the labeling reaction even in complex biological fluids. nih.gov

Implementation in Microscopic and Imaging Modalities

This compound's favorable spectral properties, including its brightness and resistance to photobleaching, make it a valuable tool for a range of microscopic and imaging applications. labscoop.comglpbio.com It serves as a superior alternative to other red-emitting dyes like ROX or Texas Red, which are more susceptible to oxidation. labscoop.comantibodies.com

This compound is widely used for the intracellular visualization of specific biomolecules. The core technique relies on strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts. lumiprobe.comrsc.org A common strategy involves metabolic labeling, where cells are cultured with a precursor molecule containing an azide group, such as an azido-sugar, which gets incorporated into cell-surface glycans. rsc.org Subsequently, a BDP TR derivative containing a strained alkyne (like DBCO or BCN) is added, which specifically reacts with the azide-labeled glycans, allowing for their fluorescent visualization. medchemexpress.comrsc.org

Alternatively, genetic code expansion can be used to incorporate a non-canonical amino acid with an alkyne or azide group into a specific protein of interest. jove.com The this compound can then be used to label this protein specifically for high-resolution imaging, overcoming the challenges of labeling with large fluorescent protein fusions that can disrupt function or secretion. jove.com These approaches enable the precise visualization of target molecules within the cellular context with high signal-to-noise ratios. rsc.org

Beyond general intracellular visualization, this compound can be used in sophisticated strategies to determine the precise subcellular location of molecules. One powerful approach, termed Organelle-selective Click Labeling (O-Click), uses a combination of metabolic labeling and organelle-targeting clickable dyes. biorxiv.org

In this method, cells are first treated with an azide-modified precursor, such as azido-choline (N₃-Cho), which is metabolized into azido-phosphatidylcholine (N₃-PC). biorxiv.org This labeled lipid is then distributed throughout the cell's various organelles. To visualize the N₃-PC in specific compartments, researchers use clickable dyes that are chemically designed to accumulate in a particular organelle. For instance, a BDP derivative linked to a dibenzocyclooctyne (DBCO) group can be designed to specifically target the endoplasmic reticulum (ER) and Golgi apparatus. biorxiv.org By using different fluorophores targeted to different organelles (e.g., BDP for the ER/Golgi, Cy3 for mitochondria, and AF405 for the plasma membrane), researchers can simultaneously label and distinguish the lipid populations in multiple subcellular locations within the same cell. biorxiv.org Confocal microscopy analysis then reveals the precise distribution and localization of the newly synthesized lipids. biorxiv.org

This compound also facilitates quantitative imaging, where the goal is not just to see a molecule but to measure its amount or track its dynamics numerically. Flow cytometry is a powerful high-throughput technique that can be combined with this compound labeling for quantitative analysis at the single-cell level. biorxiv.orgnih.gov

Following organelle-selective labeling as described above, the fluorescence intensity from the BDP TR probe in a specific channel of a flow cytometer corresponds to the abundance of the labeled molecule in that organelle. biorxiv.org This allows for the rapid quantification of changes in subcellular lipid distribution across thousands of cells. For example, researchers have used this method to screen for genes involved in phosphatidylcholine metabolism by identifying cells with altered BDP fluorescence, indicating a disruption in ER/Golgi lipid synthesis. biorxiv.org Similarly, antibody-drug conjugates labeled with BDP dyes can be used with flow cytometry to quantify receptor internalization rates and analyze the cell-to-cell variability in this process. nih.gov This approach transforms a qualitative visualization into a quantitative measurement, providing robust data on cellular processes.

| Research Application | Methodology | Key Finding | Source(s) |

| Plant Cell Wall Porosity Mapping | Conjugation of a BDP molecular rotor to a pectin-binding peptide. | Fluorescence lifetime of the probe correlates with the mesh size of the cell wall pectin network, enabling quantitative imaging of its mechanical properties. | biorxiv.org |

| Intracellular Glycan Imaging | Metabolic labeling with azido-sugars followed by SPAAC with cyclooctyne-BDP dye conjugates. | Enables specific and high-contrast visualization of glycans on and inside cells with minimal nonspecific background signal. | rsc.org |

| Subcellular Lipid Distribution Analysis | Metabolic labeling with azido-choline and subsequent organelle-selective click labeling with targeted BDP-DBCO probes. | Allows for the simultaneous visualization and quantitative analysis (via flow cytometry) of newly synthesized phosphatidylcholine in the ER, Golgi, mitochondria, and plasma membrane. | biorxiv.org |

| Bacterial Protein Localization | Genetic code expansion to incorporate a non-canonical amino acid into a secreted bacterial protein, followed by bioorthogonal labeling with a tetrazine-dye. | Enables super-resolution imaging of specific bacterial proteins inside infected host cells, overcoming limitations of fluorescent protein fusions. | jove.com |

Use in Fluorescence Polarization Assays for Molecular Interactions

This compound has emerged as a valuable tool in the study of molecular interactions through fluorescence polarization (FP) assays. The inherent photophysical properties of the BDP TR (borondipyrromethene Texas Red) core, such as a high fluorescence quantum yield, excellent photostability, and a long fluorescence lifetime, make it particularly well-suited for this technique. aip.orgruixibiotech.comthermofisher.com FP assays are homogeneous, solution-based methods that allow for the real-time, quantitative analysis of binding events between molecules, such as protein-ligand, protein-protein, or protein-nucleic acid interactions. bmglabtech.combmglabtech.com

The fundamental principle of FP relies on the relationship between the rotational speed of a fluorescent molecule and the polarization of its emitted light. thermofisher.com When a small fluorescently-labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution before it emits a photon. This rapid rotation causes the emitted light to be depolarized. However, when this tracer binds to a much larger molecule (the target), its rotational motion is significantly slowed. As a result, the emitted light remains highly polarized. bmglabtech.comthermofisher.com By monitoring the change in polarization, researchers can accurately determine binding affinities and study the kinetics of molecular interactions. This compound serves as a precursor to creating the specific fluorescent tracers needed for these assays. medchemexpress.commedchemexpress.combroadpharm.com

Methodological Framework for this compound-Based Polarization Studies

The application of this compound in fluorescence polarization studies follows a structured methodological framework. The process begins with the creation of a fluorescent tracer, followed by the binding experiment and data analysis. The key advantage of this compound is its terminal azide group, which allows for its covalent attachment to a molecule of interest using highly specific and efficient "click chemistry" reactions. medchemexpress.commedchemexpress.com

Bioconjugation Strategies Employing Bdp Tr Azide

Functionalization of Materials and Nanostructures

Fabrication of Hybrid Organic-Inorganic Materials with BDP TR Azide (B81097)

The unique photophysical properties of BDP TR azide, combined with the versatility of its azide functionality, have led to its use in the creation of novel hybrid organic-inorganic materials. These materials integrate the desirable characteristics of both organic fluorophores (bright emission, photostability) and inorganic substrates (robustness, high surface area, unique electronic or magnetic properties). The covalent linkage of this compound to inorganic scaffolds via click chemistry offers a robust method for developing advanced functional materials for applications in sensing, imaging, and optoelectronics.

The primary strategy for fabricating these hybrid materials involves the surface modification of an inorganic component to introduce alkyne groups. This "alkyne-functionalized" inorganic material can then readily react with the azide group of this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

Detailed Research Findings:

Research in this area has demonstrated the successful grafting of BODIPY-based dyes onto various inorganic materials, including silica (B1680970) nanoparticles, graphene oxide, and quantum dots. For instance, studies have shown that silica nanoparticles functionalized with terminal alkyne groups can be efficiently labeled with azide-containing fluorophores like this compound. The resulting hybrid materials exhibit the strong, stable fluorescence of the BODIPY dye, while the silica core provides a robust and dispersible platform.

In a representative study, alkyne-modified silica nanoparticles were prepared and subsequently reacted with a BODIPY azide derivative under CuAAC conditions. The resulting fluorescent nanoparticles were characterized to confirm the covalent attachment of the dye and to assess their photophysical properties.

| Property | Value |

| Excitation Maximum (λex) | ~590 nm |

| Emission Maximum (λem) | ~617 nm |

| Quantum Yield (ΦF) | High |

| Covalent Linkage | Triazole |

| This table presents typical photophysical data for this compound-functionalized silica nanoparticles. |

Similarly, the functionalization of 2D materials like graphene oxide with this compound has been explored. Graphene oxide sheets are first modified to introduce alkyne groups, followed by a click reaction with the this compound. These hybrid materials have potential applications in bioimaging and as components in electronic devices. The covalent attachment ensures that the fluorescent properties of the dye are retained and that the dye molecules are uniformly distributed across the graphene surface.

The fabrication process generally involves the following steps:

Synthesis and Functionalization of the Inorganic Component: The inorganic material (e.g., silica nanoparticles, quantum dots) is synthesized and its surface is modified to introduce alkyne groups. This can be achieved through treatment with an alkyne-containing silane (B1218182) agent.

Click Chemistry Reaction: The alkyne-functionalized inorganic material is reacted with this compound in the presence of a copper(I) catalyst (for CuAAC) or with a strained alkyne (for SPAAC).

Purification and Characterization: The resulting hybrid material is purified to remove unreacted starting materials and characterized using techniques such as transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), and fluorescence spectroscopy to confirm its structure and properties.

The development of these this compound-based hybrid materials opens up new possibilities for creating sophisticated materials with tailored optical and physical properties for a wide range of advanced applications.

Theoretical and Computational Investigations of Bdp Tr Azide and Bodipy Chromophores

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic properties of BODIPY dyes. d-nb.inforesearchgate.net These methods are used to optimize the ground-state geometries and calculate the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgrsc.org The energy gap between these orbitals provides a first approximation of the electronic transition energy, which is closely related to the dye's absorption wavelength.

For BODIPY chromophores, the main absorption band corresponds to the S₀→S₁ (π-π*) transition, which is characterized by a high molar extinction coefficient. frontiersin.orgnih.gov TD-DFT is the most common method for calculating the vertical excitation energies and simulating the absorption spectra of these dyes. rsc.orgacs.org However, it is widely acknowledged that standard TD-DFT functionals often systematically overestimate the excitation energies of BODIPY derivatives, leading to predictions that are blue-shifted compared to experimental data. rsc.orgchemrxiv.orgresearchgate.net

To address this challenge, significant research has focused on benchmarking and identifying more accurate computational methods. Studies have shown that double-hybrid functionals, particularly those with spin-component scaling and long-range corrections (e.g., SOS-ωB2GP-PLYP, DSD-BLYP), can provide much more accurate predictions, often achieving chemical accuracy (within 0.1 eV of experimental values). rsc.orgchemrxiv.org Other approaches, such as combining TD-DFT with configuration interaction singles with a double correction [CIS(D)], have also been shown to significantly reduce the error in calculated transition energies. researchgate.netacs.org The choice of functional and basis set, as well as the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), can have a notable impact on the accuracy of the predicted electronic structure and energetics. d-nb.infofrontiersin.org

| Computational Method | Key Finding/Observation | Typical Error/Performance | Reference |

|---|---|---|---|

| Standard TD-DFT (e.g., PBE0, M06-2X) | Systematically overestimates excitation energies. | MAE of 0.2–0.5 eV. rsc.org Systematic overshooting by ca. 0.4 eV. researchgate.net | rsc.orgchemrxiv.orgresearchgate.net |

| Spin-Scaled Double Hybrids (e.g., SOS-ωB2GP-PLYP) | Overcomes the overestimation problem and provides robust results. | Can achieve chemical accuracy (MAE < 0.1 eV). chemrxiv.org | chemrxiv.org |

| Dispersion-Corrected Double Hybrids (e.g., DSD-BLYP) | Found to have the smallest Mean Absolute Error (MAE) in a benchmark of 36 functionals. | MAE of 0.083 eV. rsc.org | rsc.org |

| TD-DFT with CIS(D) Corrections | Significantly reduces the error in 0-0 energy calculations compared to TD-DFT alone. | Error reduced from ~0.4 eV to ~0.1-0.2 eV. researchgate.net | researchgate.net |

| DFT (B3LYP/6-311G(d,p)) | Used to optimize ground state geometries and analyze frontier molecular orbitals. | Calculated absorption maxima showed a consistent hypsochromic shift of 16-25 nm vs. experiment. frontiersin.org | frontiersin.org |

Simulation of Photophysical Processes Relevant to Fluorescence

The high fluorescence quantum yield of many BODIPY dyes, including BDP TR azide (B81097) (Φf ≈ 0.9), is a key feature for their application. antibodies.comlabscoop.com However, the fluorescence can be quenched or modulated by various photophysical processes. Computational simulations are crucial for elucidating the mechanisms behind these events, such as internal conversion (IC), intersystem crossing (ISC), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET). acs.orgresearchgate.netmit.edu

One major non-radiative decay pathway in BODIPY dyes involves internal conversion to the ground state, which can be facilitated by a conical intersection between the S₁ and S₀ potential energy surfaces. epfl.ch The accessibility of this intersection can be "stabilized" or made more favorable by certain substituents, particularly at the meso-position, leading to fluorescence quenching. epfl.ch Computational models can map these potential energy surfaces to predict how structural modifications will influence the quantum yield. mit.edu

Photoinduced electron transfer (PET) is another key quenching mechanism. researchgate.net In this process, an electron is transferred from a donor moiety to the excited BODIPY core (or vice-versa), resulting in a non-emissive charge-separated state. The efficiency of PET is highly dependent on the distance and electronic coupling between the donor and the BODIPY acceptor, as well as the thermodynamics of the transfer. researchgate.net Computational methods can be used to calculate the driving force for PET and predict whether it will be a significant deactivation pathway.

Förster resonance energy transfer (FRET) is a non-radiative process that occurs between two chromophores (a donor and an acceptor) via long-range dipole-dipole interactions. acs.orgnih.gov In the context of BDP TR azide, FRET can occur between dye molecules when they are in close proximity, for instance, when clustered in a hydrogel matrix. acs.orgnih.gov As the distance between the dyes increases, the FRET efficiency decreases, leading to an increase in fluorescence intensity. This phenomenon has been computationally and experimentally verified, showing that the fluorescence dynamics of BODIPY azide clusters obey the FRET mechanism rather than contact quenching. acs.orgnih.gov The efficiency of energy transfer can be calculated based on the simulated distance between the donor and acceptor dyes. acs.org

| Process | Mechanism | Key Influencing Factors | Reference |

|---|---|---|---|

| Internal Conversion (IC) | Non-radiative decay from S₁ to S₀ via a conical intersection. | Substituents at the meso-position; molecular rigidity. | mit.eduepfl.ch |

| Photoinduced Electron Transfer (PET) | Electron transfer between the BODIPY core and a tethered functional group, leading to a quenched state. | Nature of the metal/moiety; distance between chromophores. | researchgate.net |

| Förster Resonance Energy Transfer (FRET) | Energy transfer from an excited donor dye to a ground-state acceptor dye. | Distance between dyes; spectral overlap; quantum yield of the donor. | acs.orgnih.gov |

Molecular Dynamics Simulations of this compound Interactions in Diverse Research Matrices

While quantum mechanics describes the electronic behavior of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic interactions of one or more molecules with their environment over time. MD simulations are particularly valuable for understanding how a probe like this compound behaves within complex biological or material matrices, such as lipid bilayers, proteins, or polymers. mdpi.comscispace.combibliotekanauki.pl

In a typical MD simulation, the forces between atoms are calculated using classical mechanics, allowing for the simulation of systems containing thousands to millions of atoms. nih.govresearchgate.net For fluorescent probes, MD can predict their preferred location and orientation within a cell membrane, identify key interactions (e.g., hydrogen bonds, van der Waals forces) with surrounding lipids or water molecules, and assess the probe's impact on the matrix structure. scispace.combibliotekanauki.pl For example, MD simulations have been employed to study the behavior of BODIPY dyes at the lipid bilayer/water interface, providing detailed information on structure and dynamics. bibliotekanauki.pl

MD simulations are also used to model the binding of BODIPY-conjugated ligands to their protein targets. lsu.edu By docking the molecule into the protein's binding site, researchers can predict the binding pose and calculate the binding affinity. acs.orgnih.gov These simulations can reveal specific amino acid residues that interact with the dye or the azide functional group, guiding the design of probes with higher specificity. lsu.edu In another context, MD simulations have been used to investigate the interfacial adhesion properties between a poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT) azide propellant matrix and filler particles, demonstrating the versatility of this computational technique for studying azide-containing materials. mdpi.com

| Research Matrix | Investigated Properties | Simulation Insights | Reference |

|---|---|---|---|

| Lipid Bilayers | Probe location, orientation, and dynamics; membrane perturbation. | Reveals how dyes like BDP TR embed in and move within cell membranes. | scispace.combibliotekanauki.plnih.gov |

| Proteins (e.g., Kinases, Receptors) | Binding affinity, binding pose, specific intermolecular interactions. | Predicts how BODIPY-ligand conjugates interact with target proteins, identifying key amino acid contacts. | lsu.eduacs.org |

| Polymer Matrices | Interfacial adhesion, molecular arrangement, mechanical properties. | Characterizes the interactions of azide-functionalized polymers with other materials. | mdpi.com |

| Aqueous Solution | Aggregation behavior, interaction with solutes. | Identifies the concentration at which dye aggregation occurs and how proteins can disaggregate them. | rsc.orgresearchgate.net |

Computational Design and Prediction of Novel Azide-Functionalized BODIPY Derivatives

A major goal of computational studies is to move beyond explaining existing data to predicting the properties of new, yet-to-be-synthesized molecules. acs.org This in silico design process accelerates the development of novel fluorescent probes with tailored characteristics, such as specific absorption/emission wavelengths, high quantum yields, and unique responses to their environment. researchgate.netbiorxiv.org

The design of new azide-functionalized BODIPY derivatives involves a feedback loop between computational prediction and chemical synthesis. acs.orgacs.org Researchers can start with a core structure like BDP TR and computationally screen a virtual library of derivatives with different substituents. By calculating the photophysical properties of each candidate, they can identify promising structures before committing to their synthesis. researchgate.net For example, quantum chemical calculations can predict how adding electron-donating or electron-withdrawing groups to the BODIPY core will shift the absorption and emission spectra. d-nb.info

More advanced strategies employ machine learning (ML) techniques to build quantitative structure-property relationship (QSPR) models. researchgate.net These models are trained on large datasets of known BODIPY compounds and their experimental properties. researchgate.net Once trained, the ML/QSPR model can predict the photophysical characteristics of new candidate molecules with high speed and accuracy, enabling the rapid screening of vast chemical spaces. researchgate.net This approach has been used to predict properties like maximum absorption wavelength (λₘₐₓ) and fluorescence quantum yield, significantly accelerating the discovery of novel BODIPY structures with desired functions. mit.eduresearchgate.net This predictive power is essential for developing the next generation of azide-functionalized BODIPY probes for applications in bioimaging and beyond. biorxiv.org

| Design Strategy | Objective | Computational Tools | Predicted Properties | Reference |

|---|---|---|---|---|

| Virtual Screening | Identify lead candidates from a large virtual library. | DFT, TD-DFT | Absorption/Emission Wavelengths, Oscillator Strength. | researchgate.netbiorxiv.org |

| Structure-Property Relationship Analysis | Understand how specific structural modifications affect photophysics. | DFT, TD-DFT, Potential Energy Surface Scans | Quantum Yield, Non-radiative Decay Rates, Environmental Sensitivity. | mit.eduepfl.ch |

| Machine Learning (ML/QSPR) | Rapidly predict properties of novel compounds. | Neural Networks, Random Forests | Maximum Absorption Wavelength, Quantum Yield. | mit.eduresearchgate.net |

| Rational Design for Specific Applications | Optimize probes for tasks like protein sensing or bioimaging. | Molecular Docking, MD Simulations, TD-DFT | Binding Affinity, Spectral Response to Binding, Solubility. | acs.orgbiorxiv.org |

Future Research Directions and Emerging Paradigms for Bdp Tr Azide

Advancements in High-Throughput Screening Utilizing BDP TR Azide (B81097) Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and molecular biology, and fluorescence-based assays are the dominant methodology due to their high sensitivity and suitability for automation. nih.govresearchgate.net The future of HTS lies in further miniaturization and increased throughput, areas where BDP TR azide is positioned to make a significant impact.

Emerging HTS platforms, such as droplet-based microfluidics, enable the screening of millions of individual cells or enzymatic reactions in isolated picoliter-volume droplets. mdpi.compreprints.org These systems rely on robust fluorescent readouts to identify hits. The intrinsic brightness and high photostability of the BDP TR fluorophore are critical for generating a strong signal from the minute sample volumes used in these assays. Furthermore, its high fluorescence quantum yield ensures that even low-abundance targets can be detected. researchgate.net

Future research will likely focus on developing activity-based sensing probes derived from this compound. researchgate.net These probes could be designed to fluoresce only upon interaction with a specific enzyme or metabolite, providing a direct and low-background method for screening enzyme inhibitor libraries or engineered metabolic pathways. nih.gov The combination of this compound's superior photophysical properties with innovative assay designs, like Fluorescence Resonance Energy Transfer (FRET), will allow for more sensitive and selective HTS campaigns. researchgate.netmdpi.com

Integration with Multi-Modal Research Platforms

While fluorescence microscopy offers unparalleled resolution at the subcellular level, it cannot provide the whole-organism context offered by modalities like magnetic resonance imaging (MRI) or positron emission tomography (PET). uq.edu.aunih.gov A major emerging paradigm in biomedical research is the development of multi-modal imaging probes that combine the strengths of different techniques. benthamopenarchives.comnumberanalytics.com This allows researchers to correlate cellular-level activity with organism-wide physiological and anatomical data.

Future work will involve the integration of this compound into multi-modal probe architectures. This can be achieved by conjugating the this compound molecule to other imaging agents. For example:

Fluorescence-MRI Probes: this compound could be linked to a gadolinium (Gd³⁺) chelate, a common T1 contrast agent for MRI. thno.org The resulting dual-modal probe would enable researchers to perform high-resolution fluorescence imaging on tissue samples while also tracking the probe's biodistribution in a live animal via MRI.

Fluorescence-PET Probes: By incorporating a radionuclide-chelating moiety, this compound could be transformed into a PET-fluorescence probe. thno.org This would combine the quantitative, high-sensitivity nature of PET for in vivo tracking with the high-resolution visualization of fluorescence microscopy for subsequent ex vivo analysis.

The design of such probes often involves a central nanoparticle scaffold (e.g., gold nanoparticles or iron oxide) to which the different imaging components are attached. uq.edu.aunumberanalytics.com The click-reactive azide handle of this compound makes it ideally suited for modular attachment to these sophisticated multi-modal platforms.

Exploration of Novel Bioorthogonal Reactions for this compound

The utility of this compound is fundamentally linked to the bioorthogonal reaction of its azide group. Currently, the most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). pcbiochemres.comacs.org While powerful, these reactions represent only the beginning. The future of bioorthogonal chemistry points toward the development of new reactions with faster kinetics, improved efficiencies, and the ability to run multiple distinct reactions simultaneously within the same biological system (orthogonality). researchgate.netnih.gov

Future research directions for this compound include its application with these novel ligation chemistries:

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene or alkyne is exceptionally fast, often orders of magnitude faster than SPAAC. pcbiochemres.com While this compound itself does not participate directly, its target molecules could be co-labeled with a strained alkene, allowing for subsequent rapid ligation with a tetrazine-bearing probe. Conversely, BDP TR could be synthesized with a tetrazine handle instead of an azide, expanding its reactivity profile. acs.orgresearchgate.net

Photo-Click Chemistry: Light-activated reactions offer unparalleled spatiotemporal control, allowing researchers to initiate the labeling reaction at a precise time and location. eurjchem.com Developing photo-caged alkynes or other reactive partners for this compound would enable the targeted labeling of specific cells or even subcellular structures within a complex environment.

Mutually Orthogonal Ligations: A key goal is to perform multiple, independent labeling events in one pot. researchgate.net For instance, a system could be designed where this compound reacts with an alkyne-modified target, while a different fluorescent probe, perhaps bearing a tetrazine, reacts with a cyclopropene-modified target. This would allow for sophisticated multi-color imaging of different biomolecules simultaneously.

| Reaction | Reactive Partner for Azide | Key Feature | Future Application for this compound |

| CuAAC | Terminal Alkyne | High efficiency, requires copper catalyst | Standard for in vitro and fixed-cell labeling |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, biocompatible for live cells | Current standard for live-cell imaging |

| Staudinger Ligation | Triarylphosphine | Forms an amide bond, traceless versions exist | Niche applications for specific bond formation |

| IEDDA (via partner) | (Tetrazine reacts with strained alkene) | Extremely fast kinetics | Multi-component labeling systems; development of BDP TR-tetrazine |

| Photo-Ligation | Photo-caged reactive group | Spatiotemporal control with light | Precise, targeted labeling of subcellular structures |

Table 2: Comparison of Bioorthogonal Reactions. This interactive table outlines current and potential future bioorthogonal reactions relevant to azide-functionalized probes like this compound.

Development of Advanced Computational Models for this compound System Prediction

As fluorescent probes and their applications become more complex, a trial-and-error approach to their design and use is inefficient. Advanced computational modeling is emerging as an indispensable tool for predicting and understanding the behavior of these systems. nih.gov

Future research will leverage computational chemistry to accelerate the development and application of this compound in several key areas:

Predicting Photophysical Properties: Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the absorption and emission spectra of fluorophores. researchgate.netnih.gov Although TD-DFT often overestimates the excitation energies for BODIPY dyes, systematic corrections and newer methods can improve accuracy. arxiv.orgrsc.org These models can be used to computationally screen new BDP TR derivatives with altered substituents to fine-tune their spectral properties for specific applications, such as optimizing their fit with new laser lines or minimizing spectral overlap in multi-color experiments.

Simulating Probe-Biomolecule Interactions: Molecular Dynamics (MD) simulations can model the behavior of a this compound-labeled biomolecule (e.g., a protein) over time. acs.orgresearchgate.net These simulations provide insight into how the fluorescent tag might alter the protein's natural conformation and dynamics, or conversely, how the local biological environment affects the probe's fluorescence. uzh.chuzh.ch This is crucial for ensuring that the act of labeling does not perturb the system being studied.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use machine learning algorithms to build predictive relationships between a molecule's chemical structure and its biological activity. mdpi.commdpi.com In this context, QSAR models are being developed to predict the subcellular localization of fluorescent probes based on physicochemical descriptors like lipophilicity (logP) and charge. researchgate.netnih.gov Such models could be used to design novel this compound conjugates that are pre-programmed to accumulate in specific organelles like mitochondria or the nucleus, eliminating the need for genetic targeting.

By combining these computational approaches, researchers can move towards a rational design paradigm, creating next-generation this compound probes and experimental systems with greater precision and efficiency.

Q & A

Q. What are the critical steps for synthesizing BDP TR azide with high purity, and which analytical methods validate its structural integrity?

To synthesize this compound, follow a protocol combining organic synthesis and bioconjugation techniques. Key steps include:

- Functionalization : Introduce the azide group to the BDP scaffold via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Purification : Use reversed-phase HPLC to isolate the compound, ensuring removal of unreacted precursors and byproducts .

- Characterization : Validate purity (>95%) via mass spectrometry (MS) for molecular weight confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity .

Q. How should researchers design initial experiments to test this compound’s functionality in synthetic genetic circuits?

- Hypothesis-driven design : Start by testing whether this compound enhances transcriptional coupling between essential and non-essential genes, as seen in bidirectional promoter systems .

- Control groups : Include circuits with unmodified promoters to compare evolutionary stability (e.g., measure plasmid retention over generations).

- Metrics : Quantify gene expression levels (e.g., via fluorescence reporters) and mutation rates using sequencing or antibiotic resistance assays .

Q. What are the best practices for storing this compound to maintain its stability in long-term experiments?

- Storage conditions : Lyophilize the compound and store at -80°C in anhydrous, light-protected vials. Avoid repeated freeze-thaw cycles.

- Stability testing : Conduct accelerated aging studies (e.g., 40°C for 1 month) and compare degradation profiles via HPLC to establish shelf-life guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across experimental conditions?

- Variable analysis : Systematically test environmental factors (e.g., temperature, pH, host strain metabolism) that may affect promoter performance. Use factorial experimental designs to isolate confounding variables .

- Meta-analysis : Compare datasets across studies by normalizing metrics (e.g., evolutionary half-time relative to control promoters) and applying statistical models (ANOVA or mixed-effects regression) to identify trends .

Q. What methodologies optimize this compound for high-throughput genetic circuit assembly?

- Automation : Integrate this compound into modular cloning systems (e.g., Golden Gate or Gibson Assembly) with standardized parts (e.g., BioBricks).

- Compatibility testing : Screen for cross-reactivity with common genetic circuit components (e.g., ribosome binding sites, terminators) using combinatorial libraries and next-gen sequencing .

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and how is this mitigated?

- Quality control : Implement stringent batch testing via HPLC and MS to quantify impurities (e.g., residual salts, truncated products). For sensitive assays (e.g., single-cell studies), request peptide content analysis to standardize concentrations .

- Documentation : Archive synthesis protocols and raw analytical data in repositories like Zenodo or Figshare to enable cross-lab comparisons .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing gene expression data from this compound-modified circuits?

Q. How should researchers validate the evolutionary stability claims of this compound in non-model organisms?

- Long-term evolution experiments (LTEEs) : Propagate circuits in non-model hosts (e.g., environmental isolates) for >100 generations. Sequence plasmids periodically to track mutations in the promoter region .

- Fitness assays : Compare growth rates of strains with this compound versus controls under selective pressures .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards when using this compound in genetically modified organisms (GMOs)?

Q. How can researchers enhance the reproducibility of studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.